molecular formula C8H18Cl2N2 B2798088 (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-07-0

(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2798088
CAS No.: 2230901-07-0
M. Wt: 213.15
InChI Key: MTKCZUPDFLIFRL-YUZCMTBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioisosteric Replacement Approaches in IAP Antagonist Development

Bioisosteric replacement has been pivotal in refining the pharmacological profile of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride. The compound’s octahydropyrrolopyrazine core serves as a proline bioisostere, mimicking the AVPI tetrapeptide motif of Smac/DIABLO, a natural IAP antagonist. Structural analysis of X-ray co-crystal complexes revealed that the bicyclic system replicates critical interactions between the proline residue and the IBM (IAP-binding motif) groove of XIAP and cIAP1.

Key modifications include:

  • Amino acid mimicry : The pyrrolopyrazine nitrogen atoms engage in hydrogen bonding with backbone carbonyls of Gly306 and Arg308 in cIAP1-BIR3, mirroring interactions of the AVPI motif’s valine and proline residues.
  • Hydrophobic optimization : Introduction of methyl groups at the 3-position ((3R)-configuration) enhances van der Waals contacts with Trp323 in the BIR domain, increasing binding affinity by 15-fold compared to non-methylated analogues.

Table 1 : Binding affinities of pyrrolopyrazine derivatives to IAP BIR domains

Compound XIAP-BIR3 (Ki, nM) cIAP1-BIR3 (Ki, nM)
AVPI tetrapeptide 200 1.3
(3R,8aS)-3-methyl 210 1.5
Non-methylated 3200 12

Data derived from fluorescence polarization assays highlight the critical role of methyl substitution in optimizing IAP binding.

Molecular Modeling of Smac Mimetic Interactions with BIR Domains

Molecular dynamics simulations and density functional theory (DFT) calculations have elucidated the binding mechanism of this compound to BIR domains. Quantum theory of atoms in molecules (QTAIM) analysis confirms the presence of a C=O⋯H–C intramolecular hydrogen bond within the pyrrolopyrazine core, which pre-organizes the ligand for optimal BIR domain engagement.

Key computational insights include:

  • Electrostatic complementarity : The protonated dihydrochloride form of the compound forms salt bridges with Glu311 and Asp314 in cIAP1-BIR3, reducing desolvation penalties during binding.
  • Conformational rigidity : The bicyclic system restricts rotational freedom, aligning the methyl group at C3 with Trp323’s indole ring (distance: 3.8 Å), as visualized in molecular docking studies.

Figure 1 : Molecular surface representation of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine (cyan) bound to cIAP1-BIR3 (PDB: 3UW4). Hydrogen bonds are shown as dashed yellow lines.

Conformational Restriction Techniques for Enhanced Target Engagement

Conformational restriction via bicyclization has been instrumental in improving the target engagement of this compound. By locking the pyrrolidine and pyrazine rings into a fused -bicyclic system, researchers have achieved:

  • Entropy-driven binding : Pre-organization of the ligand reduces the entropic penalty of binding by 2.3 kcal/mol compared to monocyclic analogues.
  • Enhanced metabolic stability : The rigid structure resists cytochrome P450-mediated oxidation, increasing plasma half-life from 1.2 to 4.7 hours in murine models.

Comparative studies with flexible AVPI peptides demonstrate a 100-fold increase in cellular potency (IC50: 31 nM vs. 3,100 nM) for the bicyclic derivative in MDA-MB-231 breast cancer cells.

Table 2 : Impact of conformational restriction on pharmacological properties

Parameter Flexible AVPI Peptide (3R,8aS)-3-Methyl Derivative
Caspase-3 activation EC50 1,200 nM 85 nM
Oral bioavailability <5% 42%
Tumor growth inhibition 40% 98%

Properties

IUPAC Name

(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKCZUPDFLIFRL-YUZCMTBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC2CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2CCC[C@H]2CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:

    Cyclization: The initial step often involves the cyclization of a pyrrole derivative with an appropriate pyrazine precursor.

    Ring Annulation: This step may include the annulation of additional rings to form the desired bicyclic structure.

    Functional Group Modification: Introduction of the methyl group at the 3-position and subsequent formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization and annulation reactions.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyrazine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with modified pyrazine rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure consisting of a pyrrolidine ring fused to a pyrazine ring. This configuration is crucial for its reactivity and interaction with biological targets. The presence of nitrogen atoms in the rings enhances its potential for forming stable intermediates during chemical reactions, which can be leveraged in pharmacological contexts.

Biological Activities

Research has indicated that derivatives of pyrazines, including (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride, exhibit various biological activities:

  • Anticancer Properties : Similar compounds have been evaluated for their cytotoxic effects against human cancer cell lines. For instance, studies on related structures have shown promising antiproliferative activity against pancreatic cancer (Panc-1), prostate cancer (PC3), and breast cancer (MDA-MB-231) cell lines. The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell proliferation .
  • Antimicrobial Effects : Pyrazine derivatives are frequently investigated for their antimicrobial properties. The ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes makes them suitable candidates for developing new antibiotics.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods. These include:

  • Cyclization Reactions : Utilizing hydrazine hydrate in the presence of appropriate precursors allows for the formation of the desired bicyclic structure.
  • Functionalization Techniques : Modifying existing derivatives through electrophilic substitution can enhance biological activity or selectivity towards specific targets.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of compounds related to this compound:

Study Findings Biological Activity
Evaluated derivatives against Panc-1, PC3, MDA-MB-231 cell linesModerate to potent anticancer activity
Investigated structure-activity relationship of pyrazine derivativesIdentified key substituents enhancing activity
Assessed inhibition of human dihydroorotate dehydrogenaseDemonstrated potential as an antiviral agent

Mechanism of Action

The mechanism of action of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride with analogs differing in substituents, stereochemistry, or functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CH₃ C₈H₁₆Cl₂N₂ 227.13 Chiral synthon; used in kinase inhibitors and neuroactive agents.
(3S,8aS)-3-Ethyloctahydropyrrolo[1,2-a]pyrazine -CH₂CH₃ C₉H₁₈N₂ 154.26 Lower solubility in polar solvents; explored in anticonvulsant research.
(7R,8aS)-7-Fluoro Analog Dihydrochloride -F C₇H₁₅Cl₂FN₂ 217.11 Enhanced metabolic stability; potential use in PET imaging probes.
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione -CH₂CH(CH₂)₂, dione C₁₀H₁₆N₂O₂ 196.25 Conformationally constrained; exhibits antimicrobial activity (e.g., Brevianamide F analogs).
(4S,8aS)-4-Phenylperhydropyrrolo[1,2-a]pyrazine-1,3-dione -C₆H₅, dione C₁₃H₁₄N₂O₂ 230.26 Diastereomers show differential anticonvulsant activity (IC₅₀: 2–10 μM).
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride None (parent core) C₇H₁₄N₂·2HCl 199.12 Base structure for SAR studies; used in GABA receptor modulators.

Key Findings:

Substituent Effects :

  • Methyl vs. Ethyl : The methyl-substituted dihydrochloride (target compound) exhibits superior aqueous solubility compared to the ethyl analog due to reduced hydrophobicity .
  • Fluorine Substitution : The 7-fluoro derivative (CAS 2918775-76-3) shows a 30% increase in metabolic stability in hepatic microsome assays, attributed to fluorine’s electron-withdrawing effects .
  • Diketopiperazine Derivatives : Compounds like (3R,8aS)-3-ethylperhydropyrrolo[1,2-a]pyrazine-1,4-dione adopt rigid boat conformations in crystallographic studies, which enhance binding affinity to proteolytic enzymes .

Stereochemical Influence :

  • The 4S,8aS diastereomer of 4-phenylperhydropyrrolo[1,2-a]pyrazine-1,3-dione demonstrates 5-fold higher anticonvulsant activity than its 4R,8aS counterpart, highlighting the role of stereochemistry in biological efficacy .

Biological Activity :

  • (3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Brevianamide F) inhibits biofilm formation in Staphylococcus aureus (MIC: 16 μg/mL), linked to its indole-containing side chain .
  • The parent (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a precursor to allosteric modulators of α4β2 nicotinic acetylcholine receptors, with Ki values < 100 nM .

Biological Activity

(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS Number: 2230901-07-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 213.15 g/mol
  • Physical Form : Solid
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to diverse biological effects. Understanding the exact pathways and interactions requires further investigation through pharmacological studies.

Antimicrobial Properties

Research has indicated that compounds within the pyrrolo[1,2-a]pyrazine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism may involve modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. Animal models have shown that it could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines ,
NeuroprotectiveReduces oxidative stress in neurons ,

Case Study: Anticancer Activity

A notable study examined the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to control groups.

Case Study: Neuroprotective Effects

In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked decrease in neuronal cell death. Histological analysis showed preserved neuronal architecture and reduced activation of glial cells, indicating a protective effect against neuroinflammation.

Q & A

Q. What are the critical parameters for synthesizing (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride with high purity?

  • Methodological Answer: Synthesis requires optimization of reaction temperature (typically 0–50°C), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–48 hours). Post-synthesis purification via recrystallization or reverse-phase HPLC is essential to achieve >95% purity. Structural validation should include 1^1H/13^13C NMR and HRMS, with cross-referencing to PubChem 3D conformational data . For bicyclic systems, fluorination steps (if applicable) demand strict anhydrous conditions to avoid side reactions .

Q. Example Table: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–30°CPrevents decomposition
SolventDMF/THFEnhances solubility
Reaction Time24–36 hoursMaximizes conversion

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer: Use a combination of 1^1H/13^13C NMR to assign proton and carbon environments, IR spectroscopy for functional group verification (e.g., amine stretches at 3300–3500 cm1^{-1}), and HRMS for molecular ion confirmation. X-ray crystallography is recommended for absolute stereochemical determination. Cross-validate spectral data with PubChem entries for analogous pyrrolo[1,2-a]pyrazine derivatives .

Advanced Research Questions

Q. How can contradictory data between computational modeling and experimental results for the compound’s 3D conformation be resolved?

  • Methodological Answer: Discrepancies often arise from force field inaccuracies or solvent effects in simulations. Validate computational models using:
  • Molecular Dynamics (MD) with explicit solvent molecules.
  • NOESY NMR to assess spatial proximity of protons.
    Adjust simulation parameters (e.g., dielectric constant) to match experimental conditions. For example, PubChem’s 3D conformational data for fluorinated analogs can guide parameter tuning .

Q. What experimental design is optimal for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using a split-plot design :
  • Main Factors : pH (2.0, 7.4, 10.0) and temperature (4°C, 25°C, 40°C).
  • Response Variables : Degradation products (HPLC-MS), potency loss (UV-Vis).
    Analyze data using ANOVA to identify significant degradation pathways. Reference environmental stability protocols from long-term chemical fate studies .

Q. Example Table: Stability Study Results

Condition (pH/Temp)% Degradation (7 days)Major Degradant
pH 2.0 / 40°C15.2%Hydrolyzed amine
pH 7.4 / 25°C2.1%None detected

Q. Which in vitro assays are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer: Prioritize assays aligned with pyrrolo-pyrazine bioactivity:
  • Enzyme Inhibition : Kinase or protease assays (IC50_{50} determination via fluorescence polarization).
  • Receptor Binding : Radioligand displacement studies (e.g., GPCR targets).
  • Cell-Based Assays : Cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation). Piperazine derivatives often exhibit antimicrobial or CNS activity; adapt protocols from studies on structurally related compounds .

Q. How can the synthetic pathway be optimized for scalability without yield loss?

  • Methodological Answer: Implement continuous flow chemistry to enhance reproducibility and reduce batch variability. Use Design of Experiments (DOE) to optimize parameters:
  • Critical Factors : Residence time, catalyst loading, solvent ratio.
  • Process Analytical Technology (PAT) : In-line FTIR for real-time reaction monitoring.
    Industrial-scale synthesis of similar bicyclic systems achieved 80% yield via flow reactors .

Q. What analytical techniques are critical for detecting impurities in this compound?

  • Methodological Answer: HPLC-MS (high-resolution mode) identifies low-abundance impurities (e.g., diastereomers or hydrolyzed products). NMR impurity profiling (e.g., 19^19F NMR for fluorinated analogs) quantifies contaminants at <0.1%. Reference pharmacopeial guidelines for impurity thresholds and validation protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.